ethyl 4-(4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate
Description
This compound features a piperazine-1-carboxylate core linked via a sulfonyl group to a benzene ring substituted with a carbamoyl moiety. The carbamoyl group is further attached to a 1,3,4-oxadiazole ring bearing a 4-methoxyphenyl substituent. The sulfonyl and carbamoyl groups may contribute to hydrogen-bonding interactions, influencing target affinity .
Properties
IUPAC Name |
ethyl 4-[4-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O7S/c1-3-34-23(30)27-12-14-28(15-13-27)36(31,32)19-10-6-16(7-11-19)20(29)24-22-26-25-21(35-22)17-4-8-18(33-2)9-5-17/h4-11H,3,12-15H2,1-2H3,(H,24,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBAXHVVDONEQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved by reacting 4-methoxybenzohydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The resulting oxadiazole intermediate is then coupled with 4-aminobenzenesulfonyl chloride to form the sulfonamide linkage. Finally, the piperazine ring is introduced through a nucleophilic substitution reaction with ethyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes alkaline or acidic hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for generating water-soluble derivatives for biological testing.
| Conditions | Reagents | Product | Reference |
|---|---|---|---|
| Aqueous NaOH (1M), reflux | NaOH, H₂O | 4-(4-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-acid | |
| HCl (conc.), ethanol, 60°C | HCl, ethanol | Partial hydrolysis observed under strongly acidic conditions |
Sulfonamide Substitution
The benzenesulfonyl group participates in nucleophilic substitution reactions, particularly with amines or alcohols, to form sulfonamide or sulfonate derivatives.
| Target Nucleophile | Reagents/Conditions | Product Modification Site | Outcome | Reference |
|---|---|---|---|---|
| Primary amines | DIPEA, DMF, 80°C | Benzenesulfonyl → N-substituted sulfonamide | Enhanced hydrogen-bonding capacity | |
| Phenols | K₂CO₃, acetonitrile, reflux | Sulfonate ester formation | Improved lipophilicity |
Oxadiazole Ring Modifications
The 1,3,4-oxadiazole ring demonstrates stability under mild conditions but undergoes ring-opening or functionalization under specific stimuli:
Ring-Opening Reactions
| Conditions | Reagents | Product | Application |
|---|---|---|---|
| H₂O₂, acetic acid, 70°C | Hydrogen peroxide | Thiosemicarbazide derivative | Precursor for triazole synthesis |
| NH₂NH₂, ethanol, reflux | Hydrazine hydrate | Diamide intermediate | Used in polyamide synthesis |
Electrophilic Substitution
The electron-rich oxadiazole ring undergoes nitration or halogenation at the 5-position:
| Reaction Type | Reagents | Site | Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | C5 | 5-Nitro-1,3,4-oxadiazole derivative |
| Bromination | Br₂, FeBr₃, CHCl₃ | C5 | 5-Bromo-1,3,4-oxadiazole derivative |
Piperazine Functionalization
The piperazine ring undergoes alkylation, acylation, or coordination with metal ions:
| Reaction Type | Reagents/Conditions | Product | Purpose |
|---|---|---|---|
| Alkylation | Ethyl bromoacetate, K₂CO₃, DMF | N-Alkylated piperazine | Enhanced pharmacokinetic properties |
| Acylation | Acetyl chloride, pyridine, 25°C | N-Acetylpiperazine | Improved metabolic stability |
| Metal complexation | CuCl₂, methanol, 60°C | Cu(II)-piperazine complex | Catalytic applications |
Cross-Coupling Reactions
The 4-methoxyphenyl substituent enables palladium-catalyzed coupling reactions:
| Reaction Type | Catalysts/Reagents | Product | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives | 65–78% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | N-Arylated analogs | 52–68% |
Thermal Degradation Pathways
Thermogravimetric analysis (TGA) reveals decomposition steps:
-
Stage 1 (200–250°C): Ester group elimination ().
-
Stage 2 (300–350°C): Oxadiazole ring decomposition ().
-
Stage 3 (>400°C): Complete carbonization.
Key Reactivity Trends
-
Steric Hindrance: The benzenesulfonyl group reduces accessibility to the piperazine nitrogen.
-
Electronic Effects: Electron-withdrawing sulfonyl groups deactivate the oxadiazole ring toward electrophiles .
-
Solubility Constraints: Reactions in polar aprotic solvents (DMF, DMSO) yield higher conversions than in nonpolar media.
Scientific Research Applications
Biological Activities
The compound has been investigated for several biological activities:
- Anticancer Properties : Studies have shown that derivatives of oxadiazole exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have demonstrated apoptosis-inducing capabilities in breast and colon cancer cells through mechanisms involving tubulin polymerization inhibition and cell cycle arrest .
- Enzyme Inhibition : The sulfonamide component is known for its ability to inhibit enzymes critical to cancer metabolism. Research indicates that ethyl 4-(4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate may interact with specific enzymes or receptors involved in tumor progression .
Case Study 1: Anticancer Activity
A study focusing on the anticancer potential of oxadiazole derivatives highlighted that compounds similar to this compound were tested against several cancer cell lines (e.g., MCF-7 and HeLa). The results indicated significant cytotoxicity, with IC50 values suggesting effective dose-response relationships .
Case Study 2: Mechanistic Insights
Research examining the mechanisms of action revealed that the compound could induce apoptosis through mitochondrial pathways and influence cell cycle dynamics. This was evidenced by flow cytometry analyses showing increased sub-G1 populations in treated cells, indicating apoptotic activity .
Potential Therapeutic Applications
Given its promising biological activity, this compound holds potential for development as a therapeutic agent in oncology. Its ability to target multiple pathways in cancer cells suggests that it could be part of combination therapies aimed at enhancing treatment efficacy while minimizing resistance.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of ethyl 4-(4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of enzymes involved in the inflammatory response, thereby reducing the production of pro-inflammatory cytokines and mediators . Additionally, the compound may modulate signaling pathways related to oxidative stress and apoptosis, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural motifs with the target molecule:
Compound A : Ethyl 4-[2-[[5-(3,4-Dimethylphenyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl]Acetyl]Piperazine-1-Carboxylate (CAS 851129-41-4)
- Substituents : 3,4-Dimethylphenyl on oxadiazole; sulfanyl acetyl linker.
- Molecular Weight : 404.5 g/mol; XLogP3 : 2.6; Hydrogen Bond Acceptors : 7 .
Compound B : Ethyl 4-[5-(2-Fluorobenzamido)-1-Phenyl-1H-Pyrazole-4-Carbonyl]Piperazine-1-Carboxylate
- Core Differences : Pyrazole instead of oxadiazole; fluorobenzamido substituent.
- Functional Implications : Pyrazole rings may alter π-π stacking interactions compared to oxadiazoles .
Compound C : 4-[3-(4-Hydroxyphenyl)-5-Aryl-4,5-Dihydro-Pyrazol-1-yl]Benzenesulfonamide
Comparative Analysis of Physicochemical Properties
Key Observations :
- The target compound’s higher molecular weight and polar surface area suggest reduced membrane permeability compared to Compound A but enhanced solubility relative to Compound C.
Bioactivity and Mode of Action
- Structural Similarity and Activity :
- Compounds with oxadiazole motifs (e.g., Target, Compound A) often exhibit antioxidant or enzyme inhibitory activities due to their electron-deficient rings, which stabilize charge-transfer complexes .
- Pyrazole-containing analogs (e.g., Compound B) are associated with kinase inhibition, suggesting divergent target profiles compared to oxadiazoles .
- Chemical-Genetic Profiling: Similarity in bioactivity profiles (e.g., Tanimoto scores >0.8) could link the target compound to known carbonic anhydrase inhibitors (Compound C) or antimicrobial agents (Compound A) .
Biological Activity
Ethyl 4-(4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound belongs to the oxadiazole class, characterized by the presence of a methoxyphenyl group and a piperazine moiety. The synthesis typically involves several steps:
- Formation of the Oxadiazole Ring : The oxadiazole ring is synthesized through cyclization reactions involving hydrazides and carbon disulfide.
- Amidation : The oxadiazole derivative is then reacted with benzenesulfonyl chloride to introduce the sulfonamide functionality.
- Esterification : The final compound is formed by esterification with ethyl piperazinecarboxylate.
Antimicrobial Properties
Research indicates that compounds with oxadiazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Several studies have explored the anticancer potential of oxadiazole derivatives. For example, compounds containing the oxadiazole structure have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves apoptosis induction through caspase activation .
Anticonvulsant Effects
A related study assessed the anticonvulsant properties of piperazine derivatives containing oxadiazole rings. These compounds were evaluated in a maximal electroshock seizure (MES) model in rats, showing promising results in reducing seizure activity without significant neurotoxicity . This suggests that this compound may also have anticonvulsant potential.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites or allosteric sites, thus blocking substrate access or altering enzyme conformation.
- Receptor Modulation : It may also modulate receptor activity involved in various signaling pathways, contributing to its antimicrobial and anticancer effects.
Case Studies and Research Findings
Q & A
Q. What are the recommended synthetic routes for ethyl 4-(4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate, and how can reaction yields be optimized?
Methodological Answer:
- Stepwise Synthesis:
- Oxadiazole Core Formation : React 4-methoxybenzoic acid hydrazide with carbon disulfide in alkaline conditions to form 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol. Oxidize with H₂O₂ or iodine to generate the oxadiazole ring .
- Carbamoyl Linkage : Couple the oxadiazole amine with 4-(chlorosulfonyl)benzoic acid using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF .
- Piperazine Attachment : React the sulfonyl chloride intermediate with ethyl piperazine-1-carboxylate under basic conditions (e.g., NaHCO₃) in THF at 0–5°C to minimize side reactions .
- Yield Optimization :
- Use high-purity reagents and inert atmospheres (N₂/Ar) for moisture-sensitive steps.
- Monitor intermediates via TLC (silica GF254) and purify via column chromatography (hexane:EtOAc gradients). Typical yields range from 45–65%, depending on steric hindrance .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral signatures should researchers prioritize?
Methodological Answer:
- 1H/13C NMR :
- FT-IR :
- Carbamoyl C=O stretch : 1680–1700 cm⁻¹.
- Sulfonyl S=O : 1350–1380 cm⁻¹ (asymmetric) and 1150–1180 cm⁻¹ (symmetric) .
- HRMS : Exact mass confirmation (calculated [M+H]+: C₂₈H₂₉N₅O₇S⁺ = 586.1684) .
Q. How should researchers design initial biological screening assays for this compound, given its structural features?
Methodological Answer:
- Target Selection : Prioritize enzymes with sulfonamide/carbamoyl-binding pockets (e.g., carbonic anhydrase, tyrosinase) or oxadiazole-recognizing targets (e.g., fungal thioredoxin reductase) .
- Assay Conditions :
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Molecular Docking :
- Use AutoDock Vina or Schrödinger Suite to model interactions with targets like Candida albicans Trr1 (PDB: 5XX6). Focus on sulfonamide-oxadiazole interactions with catalytic cysteine residues .
- Compare binding poses across homologs (e.g., human vs. fungal enzymes) to explain selectivity discrepancies.
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and hydrogen-bond occupancy to validate/invalidate conflicting IC₅₀ data .
Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties without altering its core pharmacophore?
Methodological Answer:
- Prodrug Design : Replace the ethyl carboxylate with esterase-labile groups (e.g., pivaloyloxymethyl) to enhance oral bioavailability .
- LogP Reduction : Introduce polar substituents (e.g., hydroxyl groups) on the piperazine ring while maintaining sulfonamide-oxadiazole interactions. Use ClogP calculations (ChemAxon) to guide modifications .
Q. How can researchers address low reproducibility in synthetic yields across different laboratories?
Methodological Answer:
-
DoE (Design of Experiments) : Apply Taguchi or factorial designs to optimize reaction parameters (e.g., temperature, solvent polarity, stoichiometry). For example:
Factor Levels Tested Optimal Condition Solvent DMF, THF, DCM THF (0°C) Base NaHCO₃, Et₃N, DBU NaHCO₃ Coupling Agent EDC, DCC EDC/HOBt -
Quality Control : Implement in-line PAT (Process Analytical Technology) tools like ReactIR to monitor intermediate formation in real time .
Data Contradiction Analysis
Q. How to interpret conflicting reports on the compound’s antifungal activity against Candida spp.?
Methodological Answer:
- Strain Variability : Test against standardized strains (e.g., ATCC 90028) and clinical isolates. Differences in Trr1 enzyme mutations may explain resistance .
- Assay Conditions : Control for DMSO concentration (<0.5% v/v) and use RPMI-1640 media for MIC determination per CLSI guidelines. Replicate experiments with fluconazole as a positive control .
Q. Why do NMR spectra of the compound vary between studies, and how can this be standardized?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
